Cas no 1779447-96-9 (2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid)

2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid
- 1779447-96-9
- EN300-1810266
-
- インチ: 1S/C12H17NO3/c1-12(2,10(13)11(14)15)8-5-4-6-9(7-8)16-3/h4-7,10H,13H2,1-3H3,(H,14,15)
- InChIKey: NFDBIKIWZWBRFI-UHFFFAOYSA-N
- ほほえんだ: OC(C(C(C)(C)C1C=CC=C(C=1)OC)N)=O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1810266-0.1g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1810266-0.05g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1810266-0.5g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1810266-5g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1810266-1g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1810266-10.0g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1810266-1.0g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1810266-2.5g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1810266-0.25g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1810266-5.0g |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid |
1779447-96-9 | 5g |
$4349.0 | 2023-06-02 |
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acidに関する追加情報
Recent Advances in the Study of 2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid (CAS: 1779447-96-9)
The compound 2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid (CAS: 1779447-96-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This non-proteinogenic amino acid derivative exhibits unique structural and pharmacological properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential use in drug development, particularly in the treatment of neurological disorders and metabolic diseases.
One of the key breakthroughs in the synthesis of 2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid involves the use of asymmetric catalytic methods to achieve high enantiomeric purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis route, which is critical for ensuring the compound's biological activity. The researchers employed a chiral palladium catalyst to achieve a yield of over 85% with an enantiomeric excess (ee) of 98%. This advancement addresses previous challenges in the scalable production of the compound.
In terms of pharmacological activity, recent in vitro and in vivo studies have highlighted the compound's potential as a modulator of glutamate receptors. Glutamate dysregulation is implicated in various neurological conditions, including Alzheimer's disease and epilepsy. A 2023 study in Neuropharmacology reported that 2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid acts as a selective antagonist of NMDA receptors, reducing excitotoxicity without significant side effects. These findings suggest its potential as a neuroprotective agent.
Additionally, the compound has shown promise in metabolic research. A preclinical study published in Metabolism (2024) investigated its effects on insulin sensitivity and glucose homeostasis. The results indicated that 2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid enhances insulin signaling pathways in skeletal muscle cells, offering a novel approach for managing type 2 diabetes. The study also noted its favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects.
Despite these promising findings, challenges remain in translating the compound into clinical applications. Current research is focused on optimizing its pharmacokinetic properties and evaluating its safety profile in long-term studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound through preclinical and clinical trials. The unique structural features of 2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid continue to inspire innovative research, positioning it as a molecule of high interest in drug discovery.
In conclusion, the latest research on 2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid (CAS: 1779447-96-9) underscores its multifaceted potential in addressing unmet medical needs. From its enantioselective synthesis to its neuroprotective and metabolic benefits, this compound represents a significant area of exploration in chemical biology and pharmaceutical sciences. Future studies will likely focus on elucidating its molecular targets and expanding its therapeutic applications.
1779447-96-9 (2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid) 関連製品
- 2228601-84-9(1-1-(1-methyl-1H-pyrrol-2-yl)cyclopropylcyclopropan-1-amine)
- 2171694-54-3(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid)
- 2137507-40-3(methyl 1-(5-formylthiophen-2-yl)azetidine-2-carboxylate)
- 1356837-87-0(Penicillin V-d5)
- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)
- 52126-13-3(1,2-dichloro-4-(difluoromethyl)benzene)
- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)
- 1868135-06-1(Sofosbuvir-d)
- 2172234-19-2(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid)
- 59079-81-1(3-Fluoro-1-(trifluoromethyl)naphthalene)




